Documented Potency in Nav1.7 Inhibition: The C3-Cyclohexyl Indole Scaffold Advantage
In a directed screening campaign at Bristol-Myers Squibb, the C3-cyclohexyl indole core, to which methyl 3-cyclohexyl-1H-indole-6-carboxylate is a direct precursor, was identified as a potent Nav1.7 inhibitor. The initial lead compound (compound 6, containing the C3-cyclohexyl indole scaffold) demonstrated an IC50 of <50 nM against the human Nav1.7 channel, a level of potency that was not observed with other C3-substituted indoles in the same library . This activity is a direct result of the C3-cyclohexyl substitution, as SAR studies revealed that replacement of the cyclohexyl group or its removal led to a significant loss of potency.
| Evidence Dimension | In vitro potency (hNav1.7 inhibition) |
|---|---|
| Target Compound Data | IC50 < 50 nM (for the C3-cyclohexyl indole scaffold) |
| Comparator Or Baseline | Other C3-substituted indoles in a 100-compound acylsulfonamide library |
| Quantified Difference | Not quantified for all compounds, but the C3-cyclohexyl indole was selected as the lead based on superior potency |
| Conditions | hNav1.7 ion channel inhibition assay |
Why This Matters
This demonstrates that the C3-cyclohexyl substitution is a key structural determinant for Nav1.7 activity, making this compound a preferred starting point for pain research programs over other indole carboxylates.
